

Mass spectrometry of 3-(Cyclohexyloxy)propan-1-amine

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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

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An In-depth Technical Guide to the Mass Spectrometry of **3-(Cyclohexyloxy)propan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of **3-(Cyclohexyloxy)propan-1-amine**. While specific experimental data for this compound is not readily available in the searched literature, this guide extrapolates from the known fragmentation patterns of primary amines and ethers to predict its mass spectrum. This information is crucial for researchers in compound identification, structural elucidation, and impurity profiling.

Molecular Properties

The fundamental properties of **3-(Cyclohexyloxy)propan-1-amine** are essential for interpreting its mass spectrum.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₉ NO	[1]
Molecular Weight	157.25 g/mol	[1]
Monoisotopic Mass	157.146664230 Da	[1]

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.^{[2][3][4]} As **3-(Cyclohexyloxy)propan-1-amine** contains a single nitrogen atom, its molecular ion peak ($[M]^+$) is expected at an odd m/z value, specifically at m/z 157.

Predicted Fragmentation Pathways

The fragmentation of **3-(Cyclohexyloxy)propan-1-amine** under electron ionization (EI) is predicted to be dominated by cleavage events characteristic of its two main functional groups: the primary amine and the ether.

Alpha-Cleavage at the Amine Group

The most prominent fragmentation pathway for aliphatic primary amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.^{[2][3][5][6][7]} This process results in the formation of a resonance-stabilized iminium cation. For **3-(Cyclohexyloxy)propan-1-amine**, this cleavage is expected to yield a base peak at m/z 30, corresponding to the $[CH_2NH_2]^+$ fragment.^{[5][6]}

Cleavage at the Ether Linkage

Fragmentation can also occur at the ether functional group. This can involve cleavage of the C-O bond or the C-C bond adjacent to the oxygen.

- **C-O Bond Cleavage:** Cleavage of the bond between the propyl chain and the oxygen atom can lead to the formation of a cyclohexyl radical and a $[C_3H_7NO]^+$ ion, or a cyclohexyloxy radical and a $[C_3H_8N]^+$ ion.
- **Alpha-Cleavage at the Ether Oxygen:** Cleavage of the C-C bond alpha to the ether oxygen within the propyl chain can also occur.

Fragmentation of the Cyclohexyl Ring

The cyclohexyl ring itself can undergo fragmentation, typically involving the loss of neutral alkene molecules (e.g., ethene, propene) after initial ring-opening. This leads to a series of peaks separated by 14 or 28 mass units.

Predicted Mass Spectrum Data

Based on the predicted fragmentation pathways, the following table summarizes the expected key ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of **3-(Cyclohexyloxy)propan-1-amine**.

m/z	Proposed Fragment Ion	Fragmentation Pathway	Predicted Relative Abundance
157	$[C_9H_{19}NO]^+$	Molecular Ion ($[M]^+$)	Low to Medium
128	$[C_8H_{16}N]^+$	Loss of CHO	Low
98	$[C_6H_{10}O]^+$	Cleavage at C-O bond and H transfer	Low
83	$[C_6H_{11}]^+$	Cyclohexyl cation	Medium
57	$[C_3H_7N]^+$	Cleavage of C-O bond	Medium
55	$[C_4H_7]^+$	Fragment from cyclohexyl ring	Medium
30	$[CH_2NH_2]^+$	Alpha-cleavage at the amine	High (Base Peak)

Experimental Protocols

To acquire the mass spectrum of **3-(Cyclohexyloxy)propan-1-amine**, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of **3-(Cyclohexyloxy)propan-1-amine** in a volatile organic solvent such as methanol or dichloromethane.
- **Injection:** Inject a 1 μ L aliquot of the sample solution into the GC inlet, which is typically heated to 250°C.

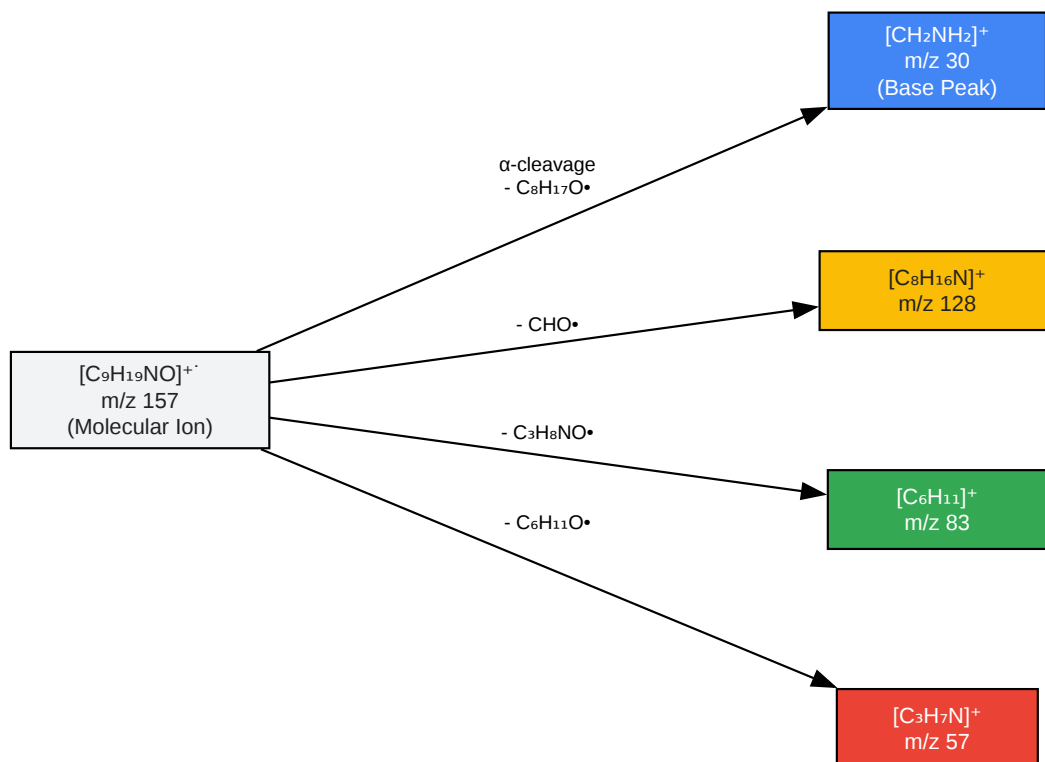
- **Chromatographic Separation:** Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- **Mass Spectrometry:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 30-200.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a methanol/water mixture.
- **Chromatographic Separation:**
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
- **Mass Spectrometry:**
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Data Acquisition: Full scan mode to detect the protonated molecule $[M+H]^+$ (m/z 158) and MS/MS (tandem mass spectrometry) to induce fragmentation and confirm the structure.

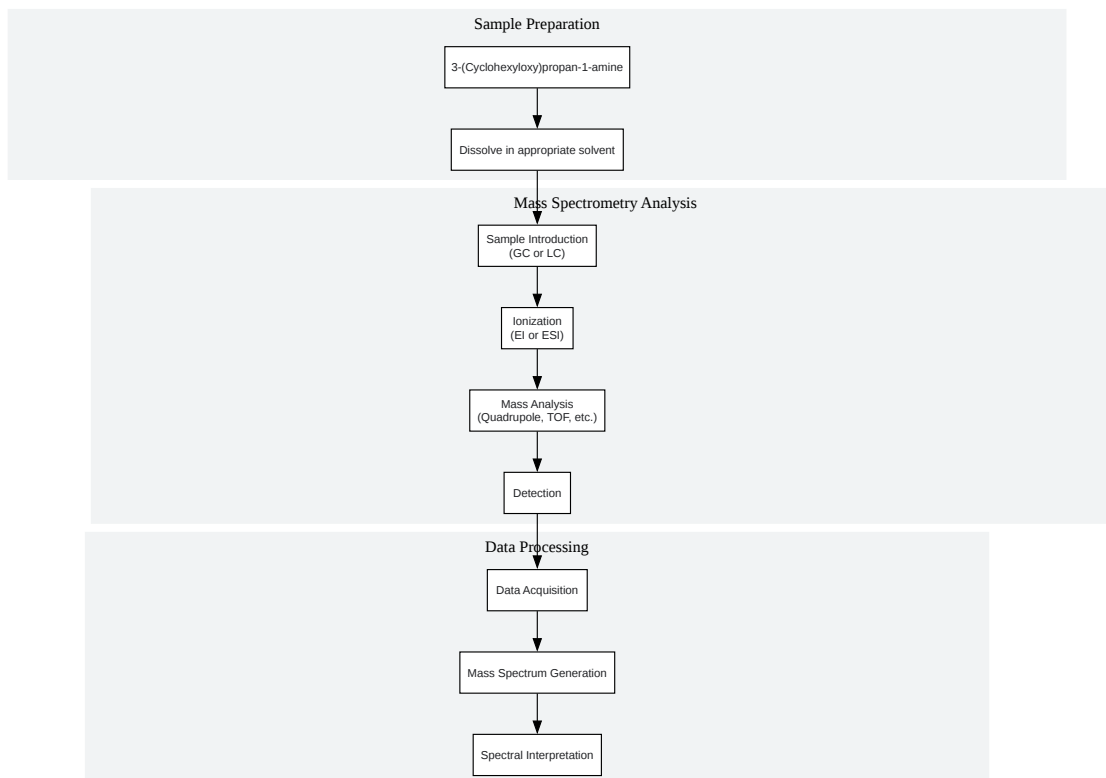
Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry.



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Caption: Predicted fragmentation pathway of **3-(Cyclohexyloxy)propan-1-amine**.



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Caption: General experimental workflow for mass spectrometry.

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